molecular formula C9H12ClN5O B2973010 [3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride CAS No. 1185302-90-2

[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride

Cat. No.: B2973010
CAS No.: 1185302-90-2
M. Wt: 241.68
InChI Key: KSXFGKBTXXZBOK-UHFFFAOYSA-N
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Description

“[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1185302-90-2 . The IUPAC name of this compound is 3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]propanoic acid . The molecular weight of this compound is 220.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N4O3/c14-8(15)2-1-7-12-9(13-16-7)6-5-10-3-4-11-6/h3-5H,1-2H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.19 . Its melting point is greater than 155 degrees Celsius . The compound is in solid form .

Scientific Research Applications

Synthesis and Antibacterial Activity

One study focused on the synthesis of new pyrazoline and pyrazole derivatives, highlighting the antibacterial and antifungal activities of these compounds. The research demonstrated the potential of these derivatives in combating various bacterial and fungal pathogens, suggesting their significance in developing new antimicrobial agents (Hassan, 2013).

Characterization and Antitumor Properties

Another study synthesized and characterized pyrazole derivatives, investigating their antitumor, antifungal, and antibacterial pharmacophore sites. This work contributed to the identification of novel compounds with potential pharmacological applications, especially in cancer treatment (Titi et al., 2020).

Modification of Hydrogels for Medical Applications

Research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives related to the compound of interest, explored their antibacterial and antifungal properties. These findings are significant for medical applications, particularly in developing new materials with enhanced biocompatibility and microbial resistance (Aly & El-Mohdy, 2015).

Anticancer and Antiangiogenic Effects

A study synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The results showed significant reduction in tumor volume and cell number, highlighting the therapeutic potential of these derivatives (Chandrappa et al., 2010).

Green Chemistry and Catalyst-Free Synthesis

Research into chemodivergent, multicomponent domino reactions in aqueous media led to the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates. This work emphasizes the role of green chemistry in developing efficient, environmentally friendly synthetic methods for producing complex molecules (Prasanna, Perumal, & Menéndez, 2013).

Safety and Hazards

The compound is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c10-3-1-2-8-13-9(14-15-8)7-6-11-4-5-12-7;/h4-6H,1-3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXFGKBTXXZBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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